2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-25-14-8-11(9-15(26-2)16(14)27-3)10-19(17(24)22-18(21)23-19)12-4-6-13(20)7-5-12/h4-9H,10H2,1-3H3,(H3,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQBTARKVVIVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one, a compound with the molecular formula C19H20ClN3O4 and CAS No. 1354925-02-2, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and structure-activity relationships (SAR).
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O4 |
| Molecular Weight | 389.83 g/mol |
| CAS Number | 1354925-02-2 |
| Purity | 95.0% |
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:
- HeLa Cells : Exhibited IC50 values indicating effective cytotoxicity.
- SMMC-7721 (Human Hepatoma) : Showed promising results with an IC50 value of approximately 0.071 µM.
- K562 (Leukemia) : Displayed moderate activity with an IC50 value of around 0.164 µM.
These findings suggest that the presence of electron-donating groups such as methoxy (-OCH3) enhances the anticancer activity of the compound, aligning with observations from similar studies on quinoxaline derivatives .
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties. In vitro studies indicated that it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- COX-1 and COX-2 Inhibition : The compound demonstrated IC50 values of 19.45 ± 0.07 µM for COX-1 and 42.1 ± 0.30 µM for COX-2, suggesting a moderate anti-inflammatory effect .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of imidazole derivatives. Key observations include:
-
Substituent Effects :
- Electron-donating groups enhance activity.
- Electron-withdrawing groups decrease effectiveness.
-
Functional Groups :
- The presence of methoxy groups at specific positions significantly increases potency against cancer cell lines.
- Variations in substituents lead to differing levels of biological activity, as seen in related compounds.
Case Studies
Several case studies have illustrated the biological potential of similar compounds:
- Quinoxaline Derivatives :
- Pyrimidine Derivatives :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Target Compound
- Core : 4,5-dihydroimidazol-4-one.
- Substituents : 4-Chlorophenyl, 3,4,5-trimethoxybenzyl.
5-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide
- Core : 4,5-dihydroimidazole.
- Substituents : 4-Chlorophenyl, amine group.
- Likely higher solubility in polar solvents due to the hydrobromide salt .
2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
- Core : 4,5-dihydroimidazol-4-one.
- Substituents : 3-Methoxyphenyl, furan-2-ylmethyl.
- Key Features : Reduced steric bulk compared to trimethoxybenzyl (molecular weight: 285.30 g/mol). The furan group may increase reactivity due to its electron-rich nature .
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- Core: 1,3,4-thiadiazole (non-imidazole heterocycle).
- Substituents : 4-Chlorophenyl.
- Key Features: Thiadiazole core offers distinct electronic properties (e.g., higher electronegativity) compared to dihydroimidazolones.
Physicochemical and Structural Properties
Preparation Methods
Reaction Design and Precursor Selection
The synthesis of 2-amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one often begins with reductive condensation of substituted anilines and aldehydes. A key intermediate, 5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]imidazol-4-one, is formed via cyclization under acidic conditions. The reductive step typically employs Raney nickel or palladium on carbon in polar aprotic solvents like ethanol or dimethylformamide (DMF). For example, stirring equimolar quantities of 4-chloroaniline and 3,4,5-trimethoxybenzaldehyde in ethanol with Raney nickel at 60°C for 12 hours yields the dihydroimidazolone precursor. Subsequent amination is achieved using ammonium acetate or gaseous ammonia under reflux.
Methylation and Functionalization
Introducing the amino group at the 2-position requires reductive alkylation. Formaldehyde and sodium cyanoborohydride are commonly used to methylate the imine intermediate, with reaction yields reaching 65–72% after purification via column chromatography. Critical parameters include:
-
Temperature : 25–40°C to prevent over-reduction.
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Solvent : Methanol or ethanol for optimal solubility.
-
Catalyst load : 5–10 wt% Raney nickel relative to the substrate.
This method is scalable but limited by the need for strict moisture control and the high cost of noble metal catalysts.
Cyclocondensation Using PCl₃ and Deep Eutectic Solvents
Schotten-Baumann Reaction for Amide Intermediates
An alternative route involves derivatizing α-amino acids like phenylalanine with phenylacetyl chloride via the Schotten-Baumann reaction. The resulting amide intermediate undergoes cyclocondensation with 3,4,5-trimethoxybenzylamine in the presence of PCl₃ and a choline chloride-urea deep eutectic solvent (DES). The DES acts as both catalyst and solvent, enhancing reaction efficiency while reducing environmental impact.
Typical Procedure :
-
Mix phenylalanine (1 equiv) with phenylacetyl chloride (1.2 equiv) in aqueous NaOH at 0°C.
-
Extract the amide with ethyl acetate and dry over MgSO₄.
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Combine the amide (1 equiv), 3,4,5-trimethoxybenzylamine (1.1 equiv), PCl₃ (0.2 equiv), and DES (5 mL/g substrate).
-
Heat at 80°C for 6 hours, then pour into ice-water to precipitate the product.
This method achieves yields of 58–64% with >95% purity by HPLC. The use of DES aligns with green chemistry principles, though scalability remains challenging due to solvent viscosity.
Benzylation and Protective Group Strategies
Regioselective Alkylation
Benzylation of imidazolone precursors is critical for introducing the (3,4,5-trimethoxyphenyl)methyl group. A protocol adapted from Morgen et al. (2021) involves treating 5-(4-chlorophenyl)imidazol-4-one with 3,4,5-trimethoxybenzyl bromide in DMF using potassium carbonate as a base. The reaction proceeds at 0°C for 2 hours, followed by extraction with ethyl acetate and washing with brine.
Key Observations :
Deprotection and Final Amination
After benzylation, the protecting group on the amino moiety (e.g., tert-butoxycarbonyl) is removed using trifluoroacetic acid in dichloromethane. Final amination with ammonia in methanol at 50°C for 4 hours furnishes the target compound.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Condensation | Raney Ni, ethanol, 60°C | 65–72 | 90–95 | Scalable, robust | High catalyst cost, moisture-sensitive |
| Cyclocondensation | PCl₃, DES, 80°C | 58–64 | >95 | Eco-friendly, high purity | Viscous solvent, longer reaction time |
| Benzylation | K₂CO₃, DMF, 0°C | 70–75 | 85–90 | High regioselectivity | Requires cryogenic conditions |
Mechanistic Insights and Optimization
Cyclization Pathways
The formation of the imidazolone core proceeds via intramolecular nucleophilic attack of the amide nitrogen on the adjacent carbonyl group, facilitated by acidic or Lewis acid catalysts. PCl₃ likely acts as a cyclodehydrating agent, promoting the elimination of water and ring closure.
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed to synthesize 2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one?
- Answer: The compound is typically synthesized via multi-step condensation reactions. For example, similar imidazole derivatives are synthesized by reacting substituted aldehydes or ketones with amines under acidic conditions (e.g., using acetic acid or HCl as catalysts). A key step involves the Vilsmeier–Haack reaction for introducing aromatic substituents, as demonstrated in the synthesis of dihydroimidazolones with chloroaryl groups . Reaction optimization often requires precise control of temperature (60–100°C) and solvent polarity (e.g., ethanol or DMF) to achieve yields >70%.
Q. How is the structural conformation of this compound validated experimentally?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, studies on analogous imidazole derivatives reveal planar fused-ring systems with dihedral angles between aromatic substituents (e.g., 4.4° between thienopyridine and dihydroimidazole rings in related structures). Intramolecular hydrogen bonds (e.g., N–H⋯N) and π-π stacking interactions are critical for stabilizing the crystal lattice . SC-XRD parameters such as R-factor (<0.08) and mean C–C bond length deviations (<0.05 Å) ensure structural accuracy .
Q. What preliminary biological activities have been reported for this compound?
- Answer: Imidazole derivatives with 3,4,5-trimethoxyphenyl and chlorophenyl substituents often exhibit antimicrobial and antiparasitic activity. For example, thieno[2,3-b]pyridine-imidazole hybrids show anti-leishmanial activity (IC₅₀ < 10 µM), likely due to hydrogen bonding with parasitic enzymes . Preliminary assays should include cytotoxicity screening (e.g., against mammalian Vero cells) to establish selectivity indices .
Advanced Questions
Q. How can computational modeling optimize derivatives for enhanced bioactivity?
- Answer: Density Functional Theory (DFT) calculations and molecular docking are used to predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For example, docking studies on imidazole-thienopyridine hybrids reveal strong interactions with Leishmania major N-myristoyltransferase (binding energy < −8 kcal/mol), guiding substitutions at the 4-chlorophenyl position to improve steric complementarity . MD simulations (>100 ns) further assess protein-ligand stability under physiological conditions .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Answer: Contradictions often arise from variations in assay conditions (e.g., pH, serum content). To address this:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Perform dose-response curves (IC₅₀/EC₅₀) with triplicate replicates.
- Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) to confirm mechanisms.
Q. How do structural modifications at the 3,4,5-trimethoxyphenyl group affect pharmacokinetic properties?
- Answer: Methoxy groups enhance lipophilicity (logP > 2.5) but may reduce metabolic stability. Introducing polar substituents (e.g., hydroxyl or amine groups) improves aqueous solubility while retaining target affinity. For instance, replacing a methoxy with a hydroxyl group in similar compounds reduces hepatic microsomal clearance by 40% in vitro . Pharmacokinetic studies should include liver microsome stability assays and PAMPA permeability tests to optimize bioavailability.
Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?
- Answer:
- NMR (¹H/¹³C): Assigns regiochemistry (e.g., distinguishes 4- vs. 5-substituted imidazoles via coupling constants).
- HPLC-MS: Monitors reaction progress and purity (>95% by UV/ELSD).
- FT-IR: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ketones).
- SC-XRD: Resolves stereochemical ambiguities (e.g., Z/E isomerism in exocyclic double bonds) .
Methodological Insights from Key Studies
| Study Focus | Key Findings | Reference |
|---|---|---|
| Synthetic Optimization | Vilsmeier–Haack reaction achieves 85% yield for chloroaryl-substituted imidazoles at 80°C in DMF . | |
| Structural Analysis | SC-XRD confirms intramolecular N–H⋯N hydrogen bonding (1.89 Å) in thieno-imidazole hybrids . | |
| Biological Activity | 3,4,5-Trimethoxyphenyl derivatives inhibit Leishmania major growth (IC₅₀ = 2.3 µM) . | |
| Computational Design | DFT predicts a HOMO-LUMO gap of 4.1 eV, indicating redox stability for drug development . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
